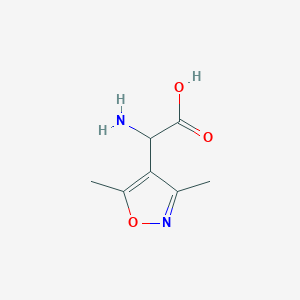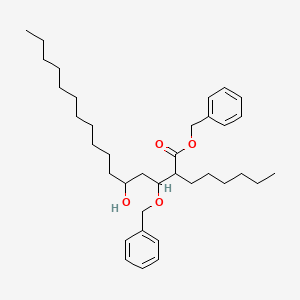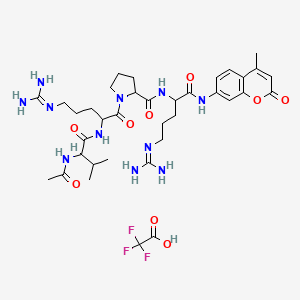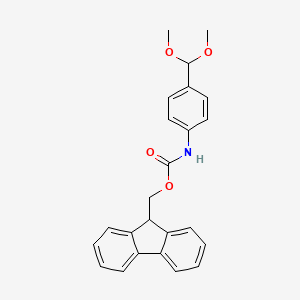
For-val-val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
For-val-val-OH, also known as N-α-Fluorenylmethoxycarbonyl-L-valine, is a compound commonly used in peptide synthesis. It is a derivative of the amino acid valine and is often utilized in the solid-phase synthesis of peptides due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
For-val-val-OH is typically synthesized through the protection of the amino group of valine with the fluorenylmethoxycarbonyl (Fmoc) group. The process involves the reaction of valine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
For-val-val-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of valine, such as oxo-valine, alcohol-valine, and substituted valine compounds .
Wissenschaftliche Forschungsanwendungen
For-val-val-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: this compound is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and biopolymers
Wirkmechanismus
For-val-val-OH exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group of valine, allowing for selective reactions at other functional groups. During peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further coupling reactions. This mechanism ensures the stepwise assembly of peptides with high precision .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Val-OH: N-α-Acetyl-L-valine, another protected valine derivative used in peptide synthesis.
Boc-Val-OH: N-α-tert-Butoxycarbonyl-L-valine, a commonly used protecting group for valine in peptide synthesis.
Fmoc-D-Val-OH: The D-enantiomer of For-val-val-OH, used in the synthesis of D-peptides.
Uniqueness
This compound is unique due to its high stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the protection and deprotection steps need to be efficient and selective .
Eigenschaften
Molekularformel |
C11H20N2O4 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-[(2-formamido-3-methylbutanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-6(2)8(12-5-14)10(15)13-9(7(3)4)11(16)17/h5-9H,1-4H3,(H,12,14)(H,13,15)(H,16,17) |
InChI-Schlüssel |
XGQOCGNBJHJUET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















